molecular formula C19H15ClN4 B7908117 Triphenyl-2h-tetrazolium chloride

Triphenyl-2h-tetrazolium chloride

Cat. No.: B7908117
M. Wt: 334.8 g/mol
InChI Key: CPWCKGMTKBLVHZ-UHFFFAOYSA-M
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Description

Chemical Identity and Properties Triphenyl-2H-tetrazolium chloride (TTC), also known as tetrazolium red or 2,3,5-triphenyltetrazolium chloride, is a heterocyclic organic compound with the molecular formula C₁₉H₁₅ClN₄ and a molecular weight of 334.80–334.81 g/mol . It is a pale-yellow crystalline solid soluble in water, ethanol, and acetone but insoluble in ether . Its melting point ranges from 235–245°C, with decomposition observed at 243°C . The compound is hygroscopic and typically stored at 2–8°C to maintain stability .

Applications
TTC is widely used as a redox indicator in biological and analytical chemistry. Key applications include:

  • Cell Viability Assays: TTC is reduced by metabolically active cells to formazan (a red pigment), making it a marker for cellular respiration and proliferation .
  • Analytical Chemistry: It serves as a sensitive reagent for spectrophotometric determination of trace silver ions via silver-enhanced reduction .
  • Medical Research: TTC staining is employed in ischemia-reperfusion injury models (e.g., brain or cardiac tissue) to identify viable tissue regions .

Properties

IUPAC Name

1,2,5-triphenyltetrazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-21-23(18-14-8-3-9-15-18)22(19)17-12-6-2-7-13-17;/h1-15H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWCKGMTKBLVHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzaldehyde-Phenylhydrazone

The reaction begins with the condensation of benzaldehyde (0.1 mol) and phenylhydrazine (0.05 mol) in methanol under reflux. Cooling to 5°C induces crystallization of benzaldehyde-phenylhydrazone as white needles, achieving near-quantitative yields (98%) without further purification. Methanol acts as both solvent and proton donor, facilitating imine formation. Excess benzaldehyde ensures complete phenylhydrazine consumption, critical for minimizing residual reactants in downstream steps.

Diazonium Salt Preparation

Aniline (0.05 mol) reacts with sodium nitrite (0.0475 mol) in hydrochloric acid at 0–5°C to form a diazonium salt. The exothermic reaction requires strict temperature control to prevent decomposition. Starch-iodide paper confirms complete diazotization, indicated by persistent blue coloration. This step achieves 95% conversion efficiency when sodium nitrite is added in 25–30% excess to compensate for nitrous acid volatility.

Formazan Coupling Reaction

Benzaldehyde-phenylhydrazone is dissolved in a methanol-pyridine (5:1 v/v) mixture and cooled to 0°C before adding the diazonium salt solution. Pyridine neutralizes HCl byproducts, maintaining a pH conducive to coupling. The reaction proceeds exothermically, forming 2,3,5-triphenylformazan as purple crystals. After 5 hours of stirring and overnight settling, the product is washed sequentially with methanol and hot water, yielding 59–63% pure formazan.

Oxidation to this compound

Formazan is oxidized using chlorine gas in methanol at 0–15°C. Cl₂ bubbling induces rapid electron transfer, converting formazan to TTC within 2 hours. Excess chlorine is avoided to prevent over-oxidation. The crude product is purified via chloroform recrystallization and activated carbon decolorization, yielding light-yellow TTC crystals with a melting point of 242–243°C.

Comparative Analysis of Oxidants in TTC Synthesis

Oxidant Yield (%) Purity Drawbacks
Butyl nitrite35–40ModerateToxic fumes, slow reaction
Lead tetraacetate30–38LowHeavy metal contamination
H₂O₂ (Fe²⁺/V₂O₅)45–50HighRequires catalyst removal
Cl₂ gas61–63HighRequires gas handling infrastructure

Chlorine gas outperforms traditional oxidants by enabling direct electron transfer without catalytic intermediates, reducing side products. However, its use mandates fume hoods and gas scrubbers to mitigate toxicity risks.

Process Optimization and Scalability

Solvent Selection

Methanol-pyridine mixtures enhance formazan stability during coupling. Pyridine’s basicity neutralizes HCl from diazonium salt decomposition, preventing protonation of the formazan intermediate. Solvent ratios above 5:1 (methanol:pyridine) reduce pyridine’s buffering capacity, leading to premature precipitation.

Temperature Control

Maintaining temperatures below 10°C during Cl₂ oxidation minimizes thermal degradation. Exothermic reactions necessitate jacketed reactors or ice baths to stabilize the system.

Scalability Insights

Scaling from 0.05 mol to 0.1 mol phenylhydrazine increases TTC yield from 61% to 63%, demonstrating linear scalability. Larger batches require prolonged Cl₂ bubbling times (4–6 hours) to ensure complete saturation.

Applications and Implications of High-Purity TTC

High-purity TTC (>98%) is indispensable in microbiological assays, such as quantifying microbial redox activity in Sinorhizobium meliloti cultures. Contaminants from inefficient synthesis can inhibit formazan formation, leading to false negatives in viability tests. The chlorine gas method’s superior purity (absorbance ratio A₂₆₀/A₅₁₀ < 0.1) ensures reliable results in spectrophotometric applications .

Scientific Research Applications

Microbiological Applications

Antimicrobial Activity Induction
TTC has been shown to induce antimicrobial activity in certain bacterial species, particularly within the Bacillales order. When applied at sub-inhibitory doses, TTC alters metabolic pathways, enhancing the production of bioactive compounds that combat plant pathogens like Ralstonia solanacearum . This application highlights TTC's potential as an eco-friendly agent for managing agricultural diseases.

Cell Viability and Redox Potential Assessment
TTC is frequently utilized to assess cell viability and redox potential in microorganisms. For instance, a study demonstrated that Sinorhizobium meliloti cells exhibit varying redox potentials depending on their growth phase. The reduction of TTC to the insoluble formazan compound allows for quantitative analysis using spectrophotometry . This method is crucial for evaluating microbial health and metabolic activity.

Plant Sciences

Seed Viability Testing
The TTC test is a standard method for assessing seed viability. Developed by Lakon in 1949, this technique involves the reduction of colorless TTC to an insoluble red formazan compound by dehydrogenase enzymes present in metabolically active seed tissues. The intensity of the red coloration correlates with seed viability, providing a rapid alternative to traditional germination tests . This method is particularly useful for evaluating seeds that have failed to germinate.

Medical Diagnostics

Pathological Applications
In medical diagnostics, TTC serves as a redox indicator to identify viable tissues during autopsies. It assists pathologists in detecting post-mortem myocardial infarctions by highlighting areas of tissue that are metabolically active . This application underscores the compound's importance in forensic medicine.

White Blood Cell Count Techniques
TTC has been integrated into methodologies for counting white blood cells (WBCs). By staining blood samples with TTC, researchers can differentiate between metabolically active and inactive cells, facilitating automated processing in hematology . This innovation enhances diagnostic accuracy and efficiency in clinical settings.

Summary of Applications

Field Application Description
MicrobiologyAntimicrobial Activity InductionInduces bioactive compound production in Bacillales against plant pathogens .
Cell Viability and Redox Potential AssessmentQuantitative assessment of microbial health through TTC reduction .
Plant SciencesSeed Viability TestingRapid assessment of seed viability via colorimetric changes in TTC .
Medical DiagnosticsPathological ApplicationsIdentification of viable tissues in post-mortem examinations .
White Blood Cell Count TechniquesEnhances accuracy in WBC differentiation through metabolic activity staining .

Case Studies and Research Findings

Several studies have documented the effectiveness of TTC across various applications:

  • A study highlighted the use of TTC to induce antimicrobial properties in Bacillus species, demonstrating its potential as an agricultural biopesticide .
  • Research on Sinorhizobium meliloti showed that exponential-phase cultures exhibited higher redox potentials than stationary-phase cultures when assessed using TTC, indicating its utility in microbial metabolic studies .
  • The application of TTC in seed viability testing has been validated through numerous experiments, confirming its reliability compared to traditional methods .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TTC belongs to the tetrazolium salt family, which shares a core tetrazolium ring but differs in substituents. Below is a comparative analysis of TTC and related compounds based on structural features, physicochemical properties, and applications.

Property Triphenyl-2H-tetrazolium Chloride (TTC) 3-(1-Naphthyl)-2,5-Diphenyl-2H-tetrazolium Chloride 4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole Derivatives
Molecular Formula C₁₉H₁₅ClN₄ C₂₃H₁₇ClN₄ (estimated) C₁₈H₁₈N₄O₃ (example derivative)
Substituents Three phenyl groups 1-Naphthyl, two phenyl groups Trimethoxyphenyl, methylthio groups
Solubility Water, ethanol, acetone Likely lower water solubility due to naphthyl group Depends on substituents; generally polar organic solvents
Redox Sensitivity High (forms red formazan) Expected similar redox activity Not a redox indicator; used as synthetic intermediates
Primary Applications Cell viability, analytical chemistry Limited data; potential niche assays Antimicrobial, antitumor agents (structure-dependent)

Key Differences

Structural Modifications :

  • TTC’s three phenyl groups enhance its stability and water solubility compared to naphthyl-substituted tetrazolium salts, which are more lipophilic .
  • The triazole derivatives in lack a tetrazolium ring and are instead used as synthetic intermediates for bioactive molecules .

Analytical Utility :

  • TTC’s reduction to formazan is pH-sensitive and enzyme-dependent, making it ideal for cell culture and toxicity studies . In contrast, triazole derivatives are tailored for pharmacological applications (e.g., antimicrobial activity) .

Thermal Stability :

  • TTC decomposes at 243°C , whereas triazole derivatives with methoxy groups (e.g., trimethoxyphenyl) may exhibit higher thermal stability due to electron-donating substituents .

Performance in Research

  • Sensitivity : TTC’s detection limit for silver ions is 0.02 µg/mL , outperforming many colorimetric reagents .

Q & A

Q. How is TTC utilized to assess bacterial cell viability in metabolic activity assays?

TTC is reduced to formazan by metabolically active cells, serving as a redox indicator. A standard protocol involves incubating bacterial cultures with 0.1–1% TTC in phosphate-buffered saline (PBS) at 37°C for 20–30 minutes. Formazan production is quantified spectrophotometrically at 485–490 nm, correlating with dehydrogenase activity . Critical controls include heat-killed cells (negative control) and media-only blanks to account for abiotic reduction .

Q. What are the optimal conditions for TTC staining in tissue viability assays (e.g., brain ischemia models)?

For brain tissue, 2% TTC in PBS (pH 7.4) is applied to 2 mm-thick coronal sections at room temperature for 20–30 minutes. Viable tissue stains red due to mitochondrial dehydrogenase activity, while infarcted regions remain unstained. Key variables include incubation time, temperature, and tissue thickness, which must be standardized to avoid under/over-staining . Post-staining imaging should use blinded analysis to minimize bias .

Q. How should TTC solutions be prepared for redox activity assays?

Dissolve 0.25 g TTC in 100 mL ethanol (99.5%) or methanol for immediate use. For alkaline conditions, mix equal volumes of TTC in methanol (1:25) and sodium hydroxide in methanol (1:125) immediately before application. Filter-sterilize solutions to remove particulates that might interfere with absorbance readings .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in TTC reduction data across experimental replicates?

Data variability may arise from:

  • Cell permeability differences : Gram-positive bacteria may reduce TTC more efficiently than Gram-negative strains due to membrane structure .
  • Interfering reductants : Ascorbate or thiols in media can reduce TTC abiotically. Use chelators (e.g., EDTA) to minimize interference .
  • Threshold effects : Low cell density (<10⁶ CFU/mL) may yield false negatives. Validate with alternative viability markers (e.g., ATP assays) .

Q. Can TTC staining be integrated with other techniques in neuroprotective studies?

Yes. In rat ischemia-reperfusion models, TTC staining is combined with hematoxylin-eosin (HE) histology and neurological deficit scoring to cross-validate infarct volume and functional outcomes. For mitochondrial-specific analysis, TTC results can be correlated with transmembrane potential (ΔΨm) measurements using JC-1 dye .

Q. How can TTC purity and stability impact assay sensitivity?

High-purity TTC (>98%) with low heavy metal contamination (<10 ppm) is critical for minimizing background noise in spectrophotometric assays. Store TTC desiccated at 2–8°C to prevent hygroscopic degradation. Pre-test batches via thin-layer chromatography (TLC) to verify absence of impurities (e.g., Rf ≈ 0.73 in ethanol) .

Q. What advanced applications of TTC exist in metabolic engineering?

TTC is used to screen microbial consortia for lignocellulose degradation efficiency. For example, in simultaneous delignification and saccharification (DSSF) of sugarcane bagasse, TTC reduction rates correlate with extracellular polymeric substance (EPS) production, enabling real-time monitoring of microbial activity . Optimize by adjusting substrate loading and TTC concentration to avoid toxicity .

Methodological Best Practices

  • Standardization : Calibrate TTC assays using a positive control (e.g., actively respiring E. coli) and normalize data to cell density (OD₆₀₀) or protein content .
  • Troubleshooting : If formazan precipitates, centrifuge samples (10,000 × g, 5 min) before absorbance readings .
  • Ethical compliance : For animal studies, adhere to institutional guidelines for euthanasia and tissue handling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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